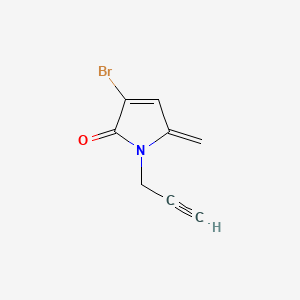

Br-5MP-Propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |

InChI |

InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |

InChI Key |

WMZUITIKINAAPR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C(C(=O)N1CC#C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Br-5MP-Propargyl: A Bifunctional Reagent for Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-5MP-Propargyl, with the IUPAC name 3-bromo-5-methylene-1-(prop-2-yn-1-yl)pyrrol-2-one, is a versatile bifunctional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This molecule integrates two key reactive moieties: a 3-bromo-5-methylene pyrrolone (3Br-5MP) group for irreversible and selective covalent modification of cysteine residues in proteins, and a terminal alkyne (propargyl group) for subsequent bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This dual functionality allows for a powerful two-step strategy for protein labeling, identification, and functional characterization. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a derivative of 5-Methylene pyrrolone (5MP), a class of reagents known for their thiol-specific reactivity. The inclusion of a bromine atom at the 3-position of the pyrrolone ring is critical for ensuring the irreversibility of the thiol conjugation.

Chemical Structure:

-

IUPAC Name: 3-bromo-5-methylene-1-(prop-2-yn-1-yl)pyrrol-2-one

-

SMILES: O=C(C(Br)=C1)N(CC#C)C1=C[2]

Physicochemical Properties:

Quantitative physical and chemical property data for this compound is not extensively documented in publicly available literature. The following table provides key identifiers and known qualitative properties. For comparison, selected properties of the related compound, propargyl bromide, are included to offer some context for the propargyl functional group, though it should be noted that the properties of the full this compound molecule will differ significantly.

| Property | This compound | Propargyl Bromide (for reference) |

| Molecular Weight | 212.04 g/mol | 118.96 g/mol |

| Appearance | Not specified (likely a solid) | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents like DMSO and DMF (inferred from typical use) | Insoluble in water; soluble in ethanol, ether, benzene, chloroform |

| Stability | Store under recommended conditions, potentially cold-chain transportation | Light-sensitive; can decompose explosively with mild shock |

Mechanism of Action and Applications

This compound's utility stems from its two-stage reactivity, enabling a "tag-and-click" approach for studying proteins.

2.1. Cysteine-Specific Bioconjugation

The first stage involves the reaction of the 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety with the thiol group of a cysteine residue within a protein. This occurs via a Michael addition mechanism, forming a stable, irreversible covalent bond. This high specificity for cysteine allows for the targeted labeling of proteins, including those in complex biological mixtures like cell lysates.

2.2. Bioorthogonal Click Chemistry

Following the covalent labeling of a protein with this compound, the terminal alkyne group becomes a handle for the second stage of modification. This alkyne can readily undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a molecule containing an azide group. This "click" reaction is highly efficient, specific, and biocompatible, allowing for the attachment of various reporter tags, such as:

-

Fluorophores: For visualization and cellular imaging.

-

Biotin: For affinity purification and enrichment of labeled proteins for mass spectrometry-based proteomic analysis.

-

Drug Molecules or Other Probes: For targeted delivery or studying protein-protein interactions.

This two-step approach is particularly valuable in activity-based protein profiling (ABPP), where the functional state of enzymes can be interrogated.

Figure 1: Two-step workflow for protein labeling using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions, including concentrations, reaction times, and temperatures, may need to be determined empirically for specific proteins and applications.

3.1. Synthesis of 3-Bromo-5-Methylene Pyrrolones (General)

A one-pot synthesis method for the broader class of 3-bromo-5-methylene pyrrolones (3Br-5MPs) has been described and can be adapted for the synthesis of this compound. This method involves the oxidation of 4-bromo-furfuryl acetate to generate an intermediate, which is then trapped in situ with the desired primary amine (in this case, propargylamine).

Figure 2: General synthetic workflow for 3Br-5MPs.

3.2. Protocol for Cysteine Bioconjugation

-

Protein Preparation: Ensure the target protein is in a suitable buffer (e.g., phosphate or HEPES buffer) at a pH between 7.0 and 8.0. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of the reagent (e.g., 10-20 fold) is typically used.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

-

Removal of Excess Reagent: Remove the unreacted this compound by methods such as dialysis, size-exclusion chromatography, or precipitation.

3.3. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction to attach an azide-functionalized tag to the propargyl-labeled protein.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized tag (e.g., azide-fluorophore or biotin-azide) in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of a copper(II) source, such as copper(II) sulfate (CuSO₄), in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

Prepare a stock solution of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, combine the propargyl-labeled protein with the azide-functionalized tag.

-

Add the THPTA ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent tag.

-

Purification: Purify the final protein conjugate to remove the copper catalyst, excess reagents, and byproducts using methods like size-exclusion chromatography or dialysis.

Figure 3: Experimental workflow for the CuAAC click reaction.

Applications in Signaling Pathway Research

While specific studies detailing the use of this compound to investigate particular signaling pathways are not yet prevalent in the literature, its properties make it a highly suitable tool for such research. For example, it could be employed to study kinases, a class of enzymes often regulated by cysteine modifications and central to many signaling cascades.

Potential Application in Kinase Signaling Research:

-

Labeling Active Kinases: Many kinases have functionally important cysteine residues in or near their active sites. This compound could be used to selectively label the active conformation of these kinases in a cellular context.

-

Enrichment and Identification: By attaching a biotin tag via click chemistry, the labeled kinases can be enriched from cell lysates and identified by mass spectrometry. This can provide insights into which kinases are active under specific cellular conditions or in response to a particular stimulus.

-

Visualization: Using a fluorescent tag, the localization and activity of specific kinases within the cell can be visualized, providing spatial and temporal information about signaling events.

Figure 4: Hypothetical workflow for identifying active kinases using this compound.

Conclusion

This compound is a powerful and versatile chemical tool for the selective and irreversible labeling of cysteine-containing proteins. Its bifunctional nature, combining a cysteine-reactive group with a bioorthogonal click chemistry handle, enables a wide range of applications in protein science, from simple labeling and visualization to complex activity-based protein profiling and target identification studies. As research in chemical biology and drug discovery continues to advance, reagents like this compound will be instrumental in unraveling the complexities of cellular signaling and identifying new therapeutic targets.

References

Br-5MP-Propargyl: A Technical Guide for Advanced Chemoproteomic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-5MP-Propargyl is a bifunctional chemical probe designed for the selective labeling and subsequent identification of cysteine-containing proteins. It integrates two key reactive moieties: a 5-methylenepyrrolone (5MP) group for covalent modification of thiol residues and a terminal propargyl group for bioorthogonal "click" chemistry. This dual functionality makes this compound a versatile tool in chemical proteomics, particularly for activity-based protein profiling (ABPP) and target identification. The 5MP warhead offers an alternative to commonly used maleimides for cysteine labeling, while the propargyl handle allows for the efficient and specific attachment of reporter tags, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides an in-depth overview of the technical aspects of using this compound in research, including its mechanism of action, experimental protocols, and data interpretation.

Core Principles and Mechanism of Action

The utility of this compound is rooted in a two-step workflow:

-

Cysteine-Specific Labeling: The 5-methylenepyrrolone (5MP) moiety acts as a Michael acceptor, reacting with the nucleophilic thiol group of cysteine residues on proteins. This reaction forms a stable covalent bond, effectively "tagging" accessible and reactive cysteines within the proteome. The 5MP group is reported to have improved stability in physiological conditions compared to traditional maleimide-based reagents.

-

Bioorthogonal Ligation: The propargyl group serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the highly efficient and specific conjugation of an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or a biotin tag for affinity purification) to the propargyl-tagged protein. The bioorthogonal nature of this reaction ensures that it proceeds with high fidelity in complex biological lysates without cross-reactivity with other cellular components.

Quantitative Data

Table 1: Representative Thiol-Michael Addition Reaction Parameters

| Parameter | Value | Conditions |

| Reaction pH | 6.5 - 8.0 | Optimal reactivity and stability |

| Temperature | Room Temperature (20-25 °C) | Standard incubation temperature |

| Incubation Time | 30 min - 2 hours | Dependent on protein and probe concentration |

| Probe Concentration | 10 - 100 µM | Typical for cellular lysate labeling |

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Component | Recommended Concentration | Notes |

| Propargylated Protein | 1 - 20 µM | Starting concentration of the labeled protein |

| Azide Reporter Tag | 50 - 200 µM | 5-10 fold molar excess to the alkyne |

| Copper (II) Sulfate (CuSO₄) | 1 mM | Precursor to the active Cu(I) catalyst |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Freshly prepared; reduces Cu(II) to Cu(I) |

| Copper Ligand (e.g., THPTA) | 5 mM | Stabilizes the Cu(I) catalyst and protects proteins |

| Reaction Buffer | PBS or Tris Buffer (pH 7.4) | Avoid buffers with chelating agents |

| Incubation Time | 1 - 2 hours | Typically sufficient for high conversion |

| Temperature | Room Temperature (20-25 °C) | Gentle agitation can improve efficiency |

Experimental Protocols

The following protocols provide a general framework for using this compound in a chemical proteomics workflow for target identification. Optimization may be required for specific experimental systems.

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

-

Cell Lysis: Harvest cells and lyse in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Avoid buffers containing DTT or other reducing agents.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Probe Labeling:

-

Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.

-

Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Removal of Excess Probe: Remove unreacted this compound by protein precipitation (e.g., with cold acetone) or buffer exchange using a desalting column.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging

-

Re-solubilization: Resuspend the protein pellet from the previous step in a suitable buffer (e.g., PBS containing 1% SDS).

-

Preparation of Click Chemistry Reagents:

-

Prepare stock solutions of Biotin-Azide (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), and a copper ligand like THPTA (e.g., 50 mM in water).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water), immediately before use.

-

-

Click Reaction:

-

To the protein solution, add the following reagents in order, vortexing gently after each addition:

-

Biotin-Azide (to a final concentration of 100 µM)

-

Copper ligand (e.g., THPTA, to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 1 mM)

-

Sodium Ascorbate (to a final concentration of 5 mM) to initiate the reaction.

-

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation: Precipitate the biotinylated proteins by adding three volumes of cold acetone and incubating at -20°C for at least 2 hours.

-

Protein Pellet Wash: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol to remove excess reagents.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

-

Solubilization and Reduction/Alkylation:

-

Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Reduce disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.

-

Alkylate free thiols with iodoacetamide (e.g., 20 mM) for 30 minutes at room temperature in the dark.

-

-

Enrichment on Streptavidin Resin:

-

Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.

-

Add streptavidin-agarose beads and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with buffers of decreasing denaturant concentration and finally with a stringent wash buffer (e.g., 1% SDS in PBS) followed by PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate).

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C to digest the captured proteins.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

-

Visualizations

Chemical Proteomics Workflow for Target Identification

Caption: A general workflow for target identification using this compound.

Signaling Pathway Context: Investigating Redox-Sensitive Cysteines

This compound can be employed to profile changes in cysteine reactivity in response to cellular stimuli, such as oxidative stress, which is integral to many signaling pathways.

Caption: Using this compound to identify redox-sensitive cysteines in a signaling pathway.

An In-depth Technical Guide to the Mechanism of Cysteine Modification by Br-5MP-Propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe Br-5MP-Propargyl and its mechanism of action in modifying cysteine residues. The document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its application, and suggests potential uses in studying cellular signaling pathways.

Introduction to this compound

This compound is a chemoselective covalent probe designed for the specific modification of cysteine residues in proteins. It belongs to the family of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are known for their high reactivity and specificity towards thiol groups. The structure of this compound incorporates two key functionalities: the 3-bromo-5-methylene pyrrolone core, which serves as the cysteine-reactive "warhead," and a terminal propargyl group, which acts as a bioorthogonal handle for downstream applications such as "click" chemistry. This dual functionality makes this compound a versatile tool for a range of applications in chemical biology and drug discovery, including target identification and validation, and the study of protein function and signaling.

The Core Mechanism: Cysteine Modification

The covalent modification of a cysteine residue by this compound proceeds through a well-defined, two-step mechanism primarily dictated by its 3-bromo-5-methylene pyrrolone core. This process is a tandem reaction involving a 1,6-Michael addition followed by an elimination step.

Step 1: 1,6-Michael Addition

The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the exocyclic methylene carbon (C6) of the this compound molecule. This is a classic Michael addition reaction, favored by the electron-withdrawing nature of the adjacent carbonyl group within the pyrrolone ring. This initial attack results in the formation of a transient enolate intermediate.

Step 2: Elimination of Bromide

The enolate intermediate rapidly rearranges, leading to the elimination of the bromide ion from the C3 position of the pyrrolone ring. This elimination is a spontaneous process that results in the formation of a stable, covalent thioether linkage between the cysteine residue and the probe. The final product of this reaction is a modified cysteine residue adducted to the 5-methylene pyrrolone core, which now also carries the propargyl group for further functionalization.

Figure 1: Mechanism of Cysteine Modification by this compound.

Quantitative Data and Reactivity Profile

While specific kinetic data for this compound is not extensively documented in the literature, the reactivity of its parent class of compounds, 3-bromo-5-methylene pyrrolones (3Br-5MPs), has been characterized and compared to other common cysteine-reactive probes. This information provides a strong basis for understanding the expected performance of this compound.

| Probe Class | Reaction Type | Relative Reactivity with Cysteine | Cysteine Specificity | Reference |

| 3-Bromo-5-Methylene Pyrrolones (3Br-5MPs) | Michael Addition-Elimination | Comparable to Maleimides | Higher than Maleimides | [1][2] |

| Maleimides | Michael Addition | High | Moderate (potential for off-target reaction with lysine at higher pH) | [1][2] |

| Iodoacetamides | SN2 Alkylation | Generally lower than Maleimides | High | [1] |

| 5-Methylene Pyrrolones (5MPs, without Br) | Michael Addition | Lower than 3Br-5MPs | High |

Key Observations on Reactivity and Specificity:

-

High Reactivity: 3Br-5MPs exhibit tagging efficiency comparable to that of maleimides, which are known for their rapid reaction with thiols.

-

Enhanced Specificity: A significant advantage of the 3Br-5MP core is its higher specificity for cysteine residues compared to maleimides, particularly over a broader pH range. This reduces the likelihood of off-target labeling of other nucleophilic amino acid residues like lysine.

-

Stable Adduct Formation: The covalent bond formed between the cysteine and the 3Br-5MP core is stable, which is crucial for downstream analysis.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental workflows. These protocols are synthesized from established procedures for similar chemical probes and should be optimized for specific experimental systems.

Protein Labeling in Cell Lysate

This protocol describes the general procedure for labeling proteins in a complex biological mixture with this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell lysate in a suitable buffer (e.g., PBS or Tris, pH 7.4, without DTT or other reducing agents)

-

Protease inhibitors

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Cell Lysate: Lyse cells in a buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

-

Determine Protein Concentration: Measure the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Labeling Reaction:

-

Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

-

Add this compound stock solution to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quench Reaction: Quench any unreacted probe by adding a reducing agent like DTT or β-mercaptoethanol, typically by adding SDS-PAGE loading buffer containing these agents.

-

Analyze Labeled Proteins: The labeled proteome can now be analyzed by SDS-PAGE, followed by in-gel fluorescence scanning (if a fluorescent azide is "clicked" on) or by Western blotting using an antibody against a protein of interest to observe any mobility shifts, or proceed to mass spectrometry analysis.

Figure 2: General workflow for protein labeling with this compound.

"Click" Chemistry for Reporter Tag Conjugation

The propargyl group on the labeled protein allows for the attachment of various reporter tags (e.g., fluorophores, biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Propargyl-labeled protein sample

-

Azide-functionalized reporter tag (e.g., Azide-Fluor 545, Biotin-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (copper-chelating ligand)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, prepare the click-chemistry cocktail. For a 100 µL final reaction volume, the components are typically added in the following order and to the final concentrations indicated:

-

Propargyl-labeled protein (from step 4.1)

-

Azide-reporter tag (25-100 µM)

-

CuSO₄ (1 mM)

-

THPTA or TBTA (5 mM)

-

Sodium Ascorbate or TCEP (5 mM, add last to initiate the reaction)

-

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if a fluorescent tag is used.

-

Sample Preparation for Analysis:

-

For SDS-PAGE analysis, add loading buffer, heat, and load onto the gel.

-

For mass spectrometry, the sample may require a cleanup step (e.g., protein precipitation or buffer exchange) to remove click-chemistry reagents.

-

Mass Spectrometry-Based Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using a bottom-up proteomics approach.

Materials:

-

Biotin-azide "clicked" and labeled proteome

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Elution buffer (e.g., formic acid solution)

Procedure:

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing a denaturant (e.g., urea).

-

Reduce disulfide bonds with DTT (e.g., 10 mM, 30 min at 37°C).

-

Alkylate free cysteines with IAA (e.g., 55 mM, 30 min at room temperature in the dark).

-

Dilute the urea concentration and add trypsin. Digest overnight at 37°C.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the digested peptides.

-

Elute any remaining peptides from the beads using a formic acid solution.

-

Desalt the combined peptide fractions using a C18 StageTip or similar device.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by this compound. The modification mass on the cysteine residue should be specified in the search parameters.

-

Figure 3: Workflow for mass spectrometry-based target identification.

Applications in Studying Signaling Pathways

While specific studies utilizing this compound to dissect signaling pathways are not yet widely published, its properties make it a highly suitable tool for investigating several key areas of cell signaling. The following are potential applications based on the reactivity profile of the probe.

Investigating Redox Signaling

Many proteins involved in redox signaling pathways possess reactive cysteine residues that are sensitive to changes in the cellular redox environment. These cysteines can act as "redox switches," modulating protein function in response to oxidative stress.

Potential Application: this compound could be used in a competitive labeling experiment to identify proteins whose cysteine reactivity is altered upon the induction of oxidative stress. By comparing the labeling profile of the probe in control versus oxidant-treated cells, one could identify proteins that are regulated by redox-dependent cysteine modifications.

Figure 4: Conceptual model for studying redox signaling with this compound.

Probing the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical regulator of protein degradation and cellular signaling. Many enzymes within the UPS, such as deubiquitinases (DUBs) and E2 conjugating enzymes, rely on a catalytic cysteine residue for their function.

Potential Application: this compound could be employed to identify and profile the activity of cysteine-dependent enzymes in the UPS. By labeling cell lysates and identifying the targets via mass spectrometry, one could potentially discover novel regulators of ubiquitination or assess the activity state of known DUBs under different cellular conditions.

Conclusion

This compound is a potent and versatile chemical probe for the selective modification of cysteine residues. Its robust Michael addition-elimination mechanism, coupled with the utility of a bioorthogonal propargyl handle, provides a powerful tool for the modern chemical biology laboratory. The high reactivity and specificity of its 3-bromo-5-methylene pyrrolone core make it an attractive alternative to traditional cysteine-reactive probes. While further studies are needed to fully characterize its kinetic properties and to demonstrate its application in complex biological systems, the foundational chemistry and the experimental workflows outlined in this guide provide a solid framework for its successful implementation in protein science and drug discovery.

References

Br-5MP-Propargyl for Protein Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Br-5MP-Propargyl is a bifunctional reagent designed for the selective modification of cysteine residues in proteins and subsequent functionalization via click chemistry. This molecule combines the high cysteine specificity of 3-bromo-5-methylene pyrrolones (3Br-5MPs) with the versatility of a propargyl group, enabling a two-step protein labeling strategy. This guide provides a comprehensive overview of the core principles, experimental protocols, and potential applications of this compound in protein science and drug discovery.

Introduction to this compound

This compound, a derivative of 5-Methylene pyrrolone (5MP), is a powerful tool for protein bioconjugation[1]. Its chemical structure features two key functionalities:

-

A 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety: This group acts as a Michael acceptor, reacting with the thiol group of cysteine residues to form a stable covalent bond. 3Br-5MPs have demonstrated higher cysteine specificity compared to traditional maleimide-based reagents[2][3].

-

A terminal propargyl group: This alkyne handle enables a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1]. This allows for the attachment of a wide variety of molecules, such as fluorophores, biotin, or drug molecules, that bear a corresponding azide group.

This dual functionality makes this compound a versatile reagent for a two-step protein modification strategy: first, selective labeling of a cysteine residue, followed by the attachment of a desired functional molecule via click chemistry.

Mechanism of Action

The protein functionalization process using this compound occurs in two distinct steps:

Step 1: Cysteine-Specific Modification

The 3Br-5MP core of the reagent reacts with the nucleophilic thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly specific for cysteine over other nucleophilic amino acid residues like lysine, especially under controlled pH conditions[2]. The resulting conjugate is a stable thioether linkage.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group introduced onto the protein serves as a handle for the second reaction. In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group undergoes a [3+2] cycloaddition with an azide-containing molecule to form a stable triazole linkage. This click chemistry reaction is known for its high efficiency, specificity, and biocompatibility.

Quantitative Data Summary

The following tables summarize representative quantitative data for the two reaction steps. It is important to note that specific efficiencies and kinetics can vary depending on the protein, buffer conditions, and the specific azide-containing molecule used.

Table 1: Cysteine Modification with 3-Bromo-5-Methylene Pyrrolones (3Br-5MPs)

| Parameter | Value | Reference |

| Specificity | Higher than maleimides | |

| Reaction Time | 5 minutes to 1 hour | |

| pH Range | 6.0 - 9.5 | |

| Typical Yield | >95% |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

| Parameter | Value | Reference |

| Reaction Time | 30 - 60 minutes | |

| Temperature | Room Temperature | |

| Typical Yield | Quantitative | |

| Catalyst | Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) | |

| Ligand (optional) | THPTA (for aqueous solutions) |

Experimental Protocols

General Considerations

-

Ensure the protein of interest has an accessible cysteine residue for modification.

-

If the protein contains disulfide bonds that should not be modified, perform the reaction under non-reducing conditions. If targeting cysteines within disulfide bonds, a reduction step with a reagent like TCEP will be necessary prior to labeling.

-

All buffers and solutions should be prepared with high-purity water and reagents.

-

Perform reactions in a well-ventilated area, especially when handling organic solvents and copper salts.

Protocol 1: Cysteine-Specific Labeling with this compound

This protocol is adapted from methods for cysteine modification with 3Br-5MPs.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Quenching reagent (optional): e.g., L-cysteine or β-mercaptoethanol

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10-100 mM.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 hour with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a 100-fold molar excess of a quenching reagent (relative to this compound) and incubate for an additional 15 minutes.

-

Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

-

Verification: Confirm successful labeling by mass spectrometry. An increase in mass corresponding to the molecular weight of this compound (minus HBr) should be observed.

Protocol 2: Click Chemistry Functionalization of Propargylated Protein

This protocol is a general procedure for CuAAC on proteins.

Materials:

-

Propargylated protein from Protocol 1

-

Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (optional, e.g., 100 mM in water)

-

Reaction Buffer: e.g., PBS, pH 7.4

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Propargylated protein (final concentration 1-5 mg/mL)

-

Azide-containing molecule (final concentration 10-100 µM)

-

THPTA (optional, final concentration 1 mM)

-

Copper(II) sulfate (final concentration 0.1-1 mM)

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 1-5 mM. Gently mix the solution.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

-

Analysis: Analyze the final functionalized protein using appropriate methods, such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used) or Western blot (if a biotin azide was used, followed by streptavidin-HRP).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for two-step protein functionalization using this compound.

Application in Studying Signaling Pathways

Caption: Using functionalized proteins to investigate cellular signaling pathways.

Applications in Research and Drug Development

The ability to selectively modify proteins with this compound opens up a wide range of applications:

-

Proteomics and Target Identification: By attaching biotin via click chemistry, modified proteins can be enriched from complex mixtures and identified by mass spectrometry. This is valuable for identifying the targets of covalent drugs or for mapping protein-protein interactions.

-

Fluorescence Imaging: The attachment of fluorescent dyes allows for the visualization of protein localization, trafficking, and dynamics within living cells.

-

Drug Discovery and Development:

-

Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to cysteine residues on antibodies for targeted cancer therapy.

-

PROTACs and Molecular Glues: The propargyl handle can be used to link a target-binding moiety to an E3 ligase-recruiting moiety.

-

Enzyme Activity Probes: Functionalization with reporter groups can be used to develop activity-based probes for specific enzymes.

-

Stability of the Conjugate

The stability of the final protein conjugate is dependent on the two linkages formed. The thioether bond formed between the cysteine and the 3Br-5MP moiety is generally stable. However, the thiosuccinimide ring formed from maleimide reactions is known to be susceptible to retro-Michael reactions, leading to deconjugation. While 3Br-5MPs are related to maleimides, the stability of their adducts, particularly after the initial reaction and potential subsequent rearrangements, is an important consideration. The triazole ring formed via the CuAAC reaction is exceptionally stable under a wide range of biological conditions.

Conclusion

This compound is a versatile and powerful reagent for the dual functionalization of proteins. Its high cysteine specificity, coupled with the efficiency and bioorthogonality of click chemistry, provides a robust platform for a wide array of applications in chemical biology, proteomics, and drug discovery. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption of this technology for the advancement of protein science and therapeutic development.

References

The Propargyl Group: A Linchpin in Click Chemistry for Unlocking Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science. This philosophy of chemistry, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving forces. At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become the gold standard for its efficiency and reliability. Central to the success of this powerful transformation is the propargyl group, a versatile and reactive functional handle that serves as the alkyne component. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, with a focus on its mechanism, applications in drug discovery and bioconjugation, and detailed experimental methodologies.

The Propargyl Group: Structure and Reactivity

The propargyl group is a functional group with the chemical structure -CH₂C≡CH. Its reactivity is primarily defined by the terminal alkyne, a carbon-carbon triple bond with an acidic proton.[1] This unique structural feature makes it an ideal partner for the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.[2]

Propargyl groups can be readily introduced into a wide array of molecules, including small organic compounds, peptides, proteins, and nucleic acids, through standard synthetic methods like nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or reactions with propargyl alcohol.[2] This ease of installation has cemented the propargyl group's status as an indispensable tool for molecular assembly.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that proceeds through a multi-step catalytic cycle. The reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The mechanism, a subject of extensive study, highlights the critical role of the copper(I) catalyst in activating the terminal alkyne of the propargyl group.

The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the alkyne of the propargyl group. This is followed by deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. This activation step is crucial and is significantly faster in the presence of the copper catalyst.

-

Coordination of the Azide: The azide then coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, leading to the formation of a six-membered copper(III)-triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.

This catalytic cycle ensures the specific formation of the 1,4-isomer of the triazole, in contrast to the uncatalyzed reaction which produces a mixture of 1,4- and 1,5-isomers.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is a key factor in its widespread adoption. The following tables summarize representative quantitative data from the literature, highlighting reaction kinetics and yields under various conditions.

Table 1: Reaction Kinetics of Various Alkynes in CuAAC

| Alkyne Substrate | Copper Concentration | Time to 50% Completion | Time to 90% Completion | Reference |

| Secondary Propiolamide | 10 µM | < 5 min | ~10 min | |

| Propargyl Ether | 10 µM | ~5 min | ~15 min | |

| N-Propargylamide | 10 µM | ~10 min | ~25 min | |

| Phenylacetylene | 10 µM | ~15 min | > 30 min |

Table 2: Typical Reaction Parameters and Yields for CuAAC

| Parameter | Concentration/Amount | Notes | Typical Yield | Reference |

| Alkyne (Propargyl-functionalized) | 1.0 eq | Limiting reagent in many protocols. | >90% | |

| Azide | 1.0 - 1.2 eq | A slight excess is often used. | ||

| Copper(II) Sulfate (CuSO₄·5H₂O) | 0.01 - 0.1 eq | Precursor to the active Cu(I) catalyst. | ||

| Sodium Ascorbate | 0.05 - 0.5 eq | Reducing agent to generate Cu(I) from Cu(II). | ||

| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction is tolerant to a wide range of solvents. | ||

| Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a hallmark of click chemistry. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful click chemistry reactions. Below are general protocols for performing CuAAC reactions with propargyl-functionalized substrates in both small molecule synthesis and bioconjugation contexts.

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for coupling small organic molecules in a standard laboratory setting.

Materials:

-

Propargyl-functionalized substrate (1.0 eq)

-

Azide-functionalized substrate (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.05-0.20 eq)

-

Solvent: 1:1 mixture of tert-butanol and water

-

Round-bottom flask, magnetic stirrer

Methodology:

-

Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture in a round-bottom flask.

-

In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

-

To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).

-

Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction. A color change may be observed.

-

Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

Protocol 2: CuAAC for Bioconjugation (Protein Labeling)

This protocol describes the labeling of a biomolecule (e.g., a protein) containing a propargyl group with an azide-functionalized cargo (e.g., a fluorescent dye).

Materials:

-

Propargyl-labeled biomolecule (e.g., protein)

-

Azide-labeled cargo (e.g., fluorescent dye)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50-100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Microcentrifuge tubes

Methodology:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the propargyl-labeled biomolecule solution with the azide-labeled cargo in the reaction buffer.

-

Prepare the Catalyst Premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand). Let this mixture stand for 1-2 minutes.

-

Add the Catalyst Premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.

-

The reaction can be quenched by adding EDTA to chelate the copper.

-

Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Applications in Drug Development and Research

The versatility and robustness of the propargyl group in click chemistry have made it an invaluable tool in drug discovery and various research fields.

Drug Discovery and Lead Optimization

In medicinal chemistry, the CuAAC reaction is extensively used for the rapid synthesis of large compound libraries for high-throughput screening. By creating a core molecular scaffold containing a propargyl group, chemists can efficiently generate thousands of derivatives by reacting it with a diverse collection of azide-containing building blocks. This modular approach significantly accelerates Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Bioconjugation and Proteomics

The biocompatibility of the CuAAC reaction has made it a premier method for bioconjugation. The propargyl group can be incorporated into biomolecules such as proteins, nucleic acids, and carbohydrates, enabling their specific labeling with probes for imaging, purification, and functional studies.

A prominent application is in proteomics, particularly in metabolic labeling and activity-based protein profiling (ABPP). For instance, O-propargyl-puromycin, a puromycin analog bearing a terminal alkyne, can be used to label newly synthesized proteins in cells and organisms. These alkyne-tagged proteins can then be "clicked" to an azide-functionalized reporter, such as biotin for affinity purification or a fluorophore for visualization.

Conclusion

The propargyl group, through its central role in the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction, has firmly established itself as a critical tool in modern chemical and biological sciences. Its ease of introduction into diverse molecular architectures and the robustness of the subsequent click reaction have empowered researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process. As our understanding of click chemistry continues to expand, the applications of the propargyl group are poised to grow even further, promising new innovations in medicine, materials science, and beyond.

References

An In-depth Technical Guide to Cysteine-Specific Bioconjugation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cysteine-specific bioconjugation reagents, detailing their mechanisms of action, experimental protocols, and key performance characteristics to aid researchers in the strategic design and execution of their bioconjugation strategies.

Introduction to Cysteine Bioconjugation

Cysteine is a prime target for site-specific protein modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance.[1][2] Cysteine-specific bioconjugation has become an indispensable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), as well as in basic research for protein labeling with fluorophores, affinity tags, and other probes.[2][3] This guide will focus on the most prevalent classes of cysteine-specific reagents: maleimides, haloacetyls, and pyridyl disulfides, while also touching upon next-generation and reversible chemistries.

Core Reagent Classes: Mechanisms and Characteristics

The choice of a bioconjugation reagent is dictated by the desired stability of the resulting conjugate, the reaction kinetics, and the specific experimental conditions. Below is a comparative overview of the core reagent classes.

Maleimides

Maleimides are highly reactive towards thiols via a Michael addition reaction, forming a stable thioether bond.[4] This reaction is most efficient and selective at a pH range of 6.5-7.5.

Mechanism of Action:

Caption: Michael addition of a thiol to a maleimide.

While the thioether bond is stable, the succinimide ring of the conjugate can undergo hydrolysis, which can be advantageous as it prevents the reverse retro-Michael reaction, thereby increasing the long-term stability of the conjugate. However, the maleimide reagent itself is susceptible to hydrolysis, which can reduce conjugation efficiency.

Haloacetyls (Iodoacetyls and Bromoacetyls)

Haloacetyls react with thiols through an SN2 nucleophilic substitution reaction, forming a stable thioether linkage. These reagents are typically reactive at a pH of 7.2-9.

Mechanism of Action:

Caption: SN2 reaction of a thiol with a haloacetyl reagent.

Haloacetyl reactions are generally slower than maleimide reactions but form a highly stable bond. A potential side reaction is the alkylation of other nucleophilic amino acid residues, such as histidine and methionine, particularly if a large excess of the reagent is used.

Pyridyl Disulfides

Pyridyl disulfides react with thiols via a thiol-disulfide exchange reaction, forming a new disulfide bond. This reaction is efficient over a broad pH range. A key feature of this chemistry is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.

Mechanism of Action:

Caption: Thiol-disulfide exchange with a pyridyl disulfide.

The resulting disulfide bond is cleavable by reducing agents, making this chemistry suitable for applications requiring reversible conjugation, such as drug delivery systems designed for release in the reducing intracellular environment.

Quantitative Comparison of Reagents

The selection of an appropriate reagent often depends on a balance between reaction kinetics and the stability of the final conjugate. The following tables summarize key quantitative data for the different reagent classes.

Table 1: Second-Order Rate Constants for Cysteine Bioconjugation

| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Maleimide | N-ethylmaleimide | 14 | pH 4.95, 25°C |

| Maleimide | Vinylpyrimidine | 0.375 | pH 8, with Boc-Cys-OMe |

| Maleimide | Vinyltriazine | 3.10 | pH 8, with Boc-Cys-OMe |

| Haloacetyl | Iodoacetamide | ~0.6 | Average Cys |

| Next-Generation | Chlorooxime | 306 ± 4 | with Glutathione, pH 7.4 |

| Next-Generation | para-Quinone Methide | up to 1.67 x 10⁴ | with Cysteine |

| Next-Generation | Organometallic Au(III) | - | Enables labeling at pM concentrations |

Note: Reaction rates are highly dependent on the specific reagent, the protein or peptide substrate, and the reaction conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.

Table 2: Stability of Bioconjugate Linkages

| Linkage Type | Reagent Class | Half-life | Conditions |

| Thiosuccinimide (unhydrolyzed) | Maleimide | Prone to retro-Michael reaction and thiol exchange | In the presence of thiols (e.g., glutathione) |

| Succinamic Acid Thioether (hydrolyzed) | Maleimide | > 2 years | Post-hydrolysis of the thiosuccinimide ring |

| Thioether | Haloacetyl | Highly stable | Physiological conditions |

| Disulfide | Pyridyl Disulfide | Labile/Cleavable | Reducing environments (e.g., intracellular) |

| Vinylheteroarene Adduct | Next-Generation | Superior stability compared to maleimides | Human plasma |

Note: The stability of the conjugate is a critical parameter, especially for in vivo applications. The retro-Michael reaction of maleimide adducts can lead to deconjugation and off-target effects.

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. The following are generalized protocols for the three main classes of reagents.

Protocol 1: Maleimide-Based Conjugation

This protocol describes a general procedure for labeling a protein with a maleimide-functionalized molecule.

Materials:

-

Protein containing free cysteine(s)

-

Maleimide-functionalized reagent

-

Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Caption: Experimental workflow for maleimide conjugation.

Protocol 2: Haloacetyl-Based Conjugation

This protocol outlines the steps for conjugating a protein with a haloacetyl-functionalized molecule.

Materials:

-

Protein with free cysteine(s)

-

Iodoacetyl- or bromoacetyl-functionalized molecule

-

Conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0)

-

Quenching reagent (e.g., 2-mercaptoethanol)

-

Purification column

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Reagent Addition: Add the haloacetyl reagent to the protein solution at a 10-20 fold molar excess.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature in the dark to prevent the formation of free iodine.

-

Quenching: Add a small molecule thiol to quench the reaction.

-

Purification: Purify the conjugate to remove unreacted reagents and byproducts.

Caption: Experimental workflow for haloacetyl conjugation.

Protocol 3: Pyridyl Disulfide-Based Conjugation

This protocol details the conjugation of a thiol-containing molecule to a protein using a pyridyl disulfide reagent.

Materials:

-

Protein with free cysteine(s)

-

Pyridyl disulfide-functionalized molecule

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Reducing agent (e.g., DTT) (for deprotection of a thiol on the molecule to be conjugated)

-

Purification column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer.

-

(Optional) Thiol Deprotection: If the molecule to be conjugated has a protected thiol, deprotect it using a reducing agent like DTT, followed by removal of the reducing agent.

-

Conjugation Reaction: Add the thiol-containing molecule to the protein solution functionalized with a pyridyl disulfide group. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Monitoring: The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purification: Purify the final conjugate to remove the pyridine-2-thione and any unreacted molecules.

Caption: Experimental workflow for pyridyl disulfide conjugation.

Next-Generation and Reversible Cysteine Bioconjugation

The field of bioconjugation is continuously evolving, with the development of novel reagents that offer faster kinetics, enhanced stability, and reversible linkages.

-

Vinylheteroarenes: These reagents have been shown to form highly stable conjugates with favorable kinetics and are a promising alternative to maleimides.

-

para-Quinone Methides: These reagents exhibit exceptionally fast reaction rates with high specificity for cysteine.

-

Organometallic Reagents: Gold(III)-based reagents have demonstrated the ability to achieve selective cysteine labeling at very low concentrations.

-

Reversible Covalent Modifiers: Reagents such as pyridazinediones are being explored for applications requiring tunable and reversible thiol modification.

Conclusion

Cysteine-specific bioconjugation is a powerful and versatile strategy for the modification of proteins and peptides. The choice of reagent should be carefully considered based on the specific application, with maleimides offering a balance of reactivity and stability, haloacetyls providing highly stable linkages, and pyridyl disulfides enabling reversible conjugation. The advent of next-generation reagents continues to expand the toolkit available to researchers, offering improved performance characteristics for the development of advanced biotherapeutics and research tools.

References

- 1. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Br-5MP-Propargyl

This technical guide provides a comprehensive overview of the chemical properties and potential applications of this compound, a bifunctional reagent designed for bioconjugation and chemical biology.

Core Molecular Data

This compound is a chemical compound featuring a bromo-substituted 5-methylene pyrrolone (5MP) core and a terminal propargyl group. This unique structure allows for versatile applications in bioconjugation, particularly through "click chemistry".

| Property | Value | Source |

| CAS Number | 2468100-37-8 | MCE, BLD Pharm |

| Molecular Formula | C₈H₆BrNO | BLD Pharm[1] |

| Molecular Weight | 212.04 g/mol | BLD Pharm[1] |

| SMILES | O=C(C(Br)=C1)N(CC#C)C1=C | BLD Pharm[1] |

Chemical Structure and Reactivity

The structure of this compound, as defined by its SMILES notation, reveals two key reactive moieties:

-

Bromo-5-methylene pyrrolone (Br-5MP): The 5-methylene pyrrolone is known to be a thiol-specific reactive group, making it suitable for covalent modification of cysteine residues in proteins. The bromine substitution can further modulate the reactivity of the core structure.

-

Propargyl Group: The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific ligation of this compound to molecules bearing an azide group.

Experimental Protocols

This protocol describes a general procedure for labeling an azide-containing biomolecule with this compound. Note: Optimization of reaction conditions (e.g., reagent concentrations, reaction time, temperature) is recommended for specific applications.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA, THPTA)

-

Solvent for dissolving this compound and ligand (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper-chelating ligand (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.

-

Add the this compound stock solution to the desired final concentration (typically a 5-20 fold molar excess over the biomolecule).

-

Add the copper-chelating ligand.

-

Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the cycloaddition. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for the reducing agent.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if the azide partner is fluorescent, mass spectrometry).

-

-

Purification:

-

Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

-

Visualizing Workflows and Pathways

The following diagram illustrates a typical workflow for labeling a target protein containing a genetically encoded azide-bearing unnatural amino acid with this compound.

Caption: Workflow for protein bioconjugation using this compound.

While the direct biological targets of this compound are not yet defined, molecules with similar functionalities are often used to probe biological systems. Given the prevalence of adenosine derivatives in drug discovery, a potential application of this compound could be in the development of probes for adenosine receptors. The following diagram illustrates a generalized adenosine signaling pathway.

References

Br-5MP-Propargyl: A Technical Guide to Safety and Handling

Disclaimer: Direct and comprehensive safety and handling data for Br-5MP-Propargyl is not publicly available. This guide has been developed by extrapolating information from closely related and structurally similar compounds, primarily propargyl bromide. The provided protocols and recommendations should be considered as a baseline for safe laboratory practices. A thorough risk assessment should be conducted by researchers and institutions prior to the handling and use of this compound.

Introduction

This compound is a derivative of 5-methylenepyrrolone (5MP) and is utilized as a click chemistry reagent.[1] It contains a propargyl group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] 5-methylenepyrrolones themselves are thiol-specific, reversible bioconjugation reagents used for cysteine-specific protein modification.[1] The presence of the propargyl functional group is the primary determinant for the safety and handling considerations outlined in this document.

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, the hazard identification is based on the known properties of propargyl bromide, a structurally related and highly reactive compound.

Table 1: GHS Hazard Classification (Extrapolated from Propargyl Bromide)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[2][3] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Note: The classification is based on propargyl bromide and should be treated as a potential hazard profile for this compound until specific data is available.

Physical and Chemical Properties

Specific physical and chemical property data for this compound is limited. The following table includes known information and extrapolated data from propargyl bromide.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C3H3Br (Propargyl Bromide) | |

| Molecular Weight | 118.96 g/mol (Propargyl Bromide) | |

| Boiling Point | 88 - 90 °C (Propargyl Bromide) | |

| Flash Point | Not Available | |

| Solubility | Not Available | |

| Appearance | Not Available |

Safe Handling and Storage

Extreme caution should be exercised when handling this compound. The following protocols are derived from best practices for handling highly flammable, toxic, and corrosive propargyl compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can cause burns and toxicity. |

| Skin and Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect against skin exposure and in case of fire. |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors which may be toxic and cause respiratory irritation. |

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

-

Tools: Use only non-sparking tools.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Temperature: Store in a refrigerator where possible, in an area designated for flammable and toxic materials.

-

Incompatibilities: Store away from strong oxidizing agents, copper, high-copper alloys, mercury, and silver, as there is a high danger of forming explosive metal acetylides.

Experimental Protocols

The following are generalized experimental protocols. Specific experimental designs will need to be adapted and reviewed for safety.

General Workflow for Handling this compound

Caption: General workflow for handling this compound.

First Aid Measures

Immediate action is critical in case of exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get emergency medical help immediately. |

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials.

-

Collection: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.

-

Decontamination: Decontaminate the spill area thoroughly.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in bioconjugation via click chemistry. The following diagram illustrates the logical relationship in a typical bioconjugation experiment.

References

Methodological & Application

Application Notes and Protocols for Br-5MP-Propargyl Click Chemistry Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-5MP-Propargyl is a thiol-reactive chemical probe designed for the selective labeling of cysteine residues in proteins. This reagent combines the cysteine-reactivity of the 5-methylene pyrrolone (5MP) core with a terminal alkyne handle, enabling a two-step protein labeling and analysis workflow. The initial step involves the covalent modification of cysteine residues via a Michael addition reaction. The incorporated propargyl group then serves as a bioorthogonal handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction. This allows for the attachment of a variety of reporter tags, such as fluorophores or biotin, for protein visualization, enrichment, and identification. This methodology is a powerful tool in chemical biology and drug discovery for applications such as activity-based protein profiling (ABPP), target identification, and validation.

Principle of the Method

The this compound protein labeling strategy is a two-step process:

-

Cysteine-Specific Labeling: The 5-methylene pyrrolone moiety of this compound reacts specifically with the thiol group of cysteine residues in proteins under mild physiological conditions. This forms a stable covalent bond, incorporating the propargyl group onto the protein.

-

Click Chemistry Reaction: The alkyne handle on the labeled protein is then available to react with an azide-containing reporter molecule (e.g., azide-fluorophore, azide-biotin) in the presence of a copper(I) catalyst. This highly specific and efficient CuAAC reaction forms a stable triazole linkage, conjugating the reporter to the protein of interest.

Applications

-

Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes, particularly those with a reactive cysteine in their active site.

-

Target Identification and Validation: To identify the protein targets of small molecule inhibitors that covalently bind to cysteine residues.

-

Visualization of Protein Localization: To fluorescently label and visualize the subcellular localization of specific cysteine-containing proteins.

-

Protein Enrichment and Pull-Down: To enrich and isolate labeled proteins from complex biological samples for subsequent identification by mass spectrometry.

Quantitative Data Presentation

The combination of this compound labeling with quantitative mass spectrometry allows for the precise measurement of changes in protein cysteine reactivity in response to various stimuli or drug treatments. Below are representative tables summarizing data from a hypothetical quantitative proteomics experiment using this workflow to identify the targets of a cysteine-reactive compound.

Table 1: Identification of Cysteine-Reactive Proteins by this compound Labeling and Mass Spectrometry

| Protein ID (UniProt) | Gene Name | Peptide Sequence Containing Labeled Cysteine | Fold Change (Treated/Control) | p-value |

| P04406 | GAPDH | K.VGVNGFGRIGR.L | -3.2 | 0.001 |

| P62258 | PPIA | K.EGMNIVEAMERFGSR.N | -2.8 | 0.005 |

| Q06830 | PRDX1 | K.VCPAGWKPGS.D | -4.5 | <0.001 |

| P31946 | HSP90AA1 | K.LGTIAKSGTK.A | -1.5 | 0.045 |

| P60709 | ACTB | K.WHHTFYNELR.V | No significant change | 0.87 |

Table 2: Reagents for this compound Click Chemistry Protocol

| Reagent | Stock Concentration | Final Concentration | Purpose |

| This compound | 10 mM in DMSO | 100 µM | Cysteine-reactive alkyne probe |

| Protein Sample | 1-5 mg/mL | 1-5 mg/mL | Target protein solution |

| Tris Buffer | 1 M, pH 8.0 | 50 mM | Labeling reaction buffer |

| Azide-Reporter (e.g., Azide-Biotin) | 10 mM in DMSO | 100 µM | Reporter molecule for click reaction |

| Copper(II) Sulfate (CuSO4) | 50 mM in H2O | 1 mM | Copper catalyst precursor |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H2O | 1 mM | Copper-chelating ligand |

| Sodium Ascorbate | 100 mM in H2O (freshly prepared) | 5 mM | Reducing agent to generate Cu(I) |

| Urea | 8 M | 4 M | Denaturant for protein solubilization |

| Dithiothreitol (DTT) | 1 M | 10 mM | Reducing agent for disulfide bonds |

| Iodoacetamide (IAA) | 500 mM | 50 mM | Alkylating agent to block free thiols |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the labeling of a protein sample (in vitro or cell lysate) with the this compound probe.

Materials:

-

This compound

-